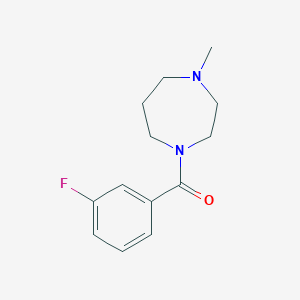![molecular formula C20H25N3O3S2 B5435029 N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide](/img/structure/B5435029.png)
N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide, also known as CYH33, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CYH33 belongs to the class of small molecule inhibitors that target protein-protein interactions.
作用机制
N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide inhibits the interaction between MDM2 and p53 by binding to the hydrophobic pocket of MDM2. This binding leads to the stabilization of p53, which in turn leads to the activation of downstream pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit tumor growth in animal models. This compound has been found to be selective for MDM2 over other related proteins. It has also been shown to be non-toxic to normal cells.
实验室实验的优点和局限性
The advantages of using N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide in lab experiments include its selectivity for MDM2, its non-toxicity to normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the research on N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide. One direction is to optimize the synthesis of this compound to improve its solubility in water. Another direction is to study the off-target effects of this compound to better understand its mechanism of action. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases, could be explored. Finally, the combination of this compound with other drugs could be studied to improve its efficacy in cancer treatment.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its mechanism of action involves the inhibition of the MDM2-p53 interaction, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. While this compound has several advantages, such as its selectivity for MDM2 and non-toxicity to normal cells, it also has limitations, such as its limited solubility in water and potential for off-target effects. Future research on this compound could focus on optimizing its synthesis, studying its off-target effects, exploring its potential for other diseases, and combining it with other drugs to improve its efficacy in cancer treatment.
合成方法
The synthesis of N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide involves the reaction of 4-(pyridin-3-ylmethylamino)benzenesulfonamide with chloroacetyl chloride followed by the reaction with cyclohexylamine. The final product is obtained by the reaction of the intermediate with 4-chlorothiophenol. The synthesis of this compound has been reported in a research paper published in the Journal of Medicinal Chemistry.
科学研究应用
N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the interaction between two proteins, i.e., MDM2 and p53. The interaction between MDM2 and p53 is known to be involved in the regulation of the cell cycle and apoptosis. Inhibition of this interaction can lead to the activation of p53, which is a tumor suppressor protein. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
N-cyclohexyl-2-[4-(pyridin-3-ylmethylsulfamoyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(23-17-6-2-1-3-7-17)15-27-18-8-10-19(11-9-18)28(25,26)22-14-16-5-4-12-21-13-16/h4-5,8-13,17,22H,1-3,6-7,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUINQOGFIVIOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5434960.png)
![7-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5434968.png)
![2-amino-4-[2-(cyclopentylmethyl)-1H-imidazol-4-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5434978.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)
![3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5434990.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435007.png)
![2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5435013.png)

![4-(5-{[6-(ethoxycarbonyl)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435026.png)
![N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5435030.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5435031.png)
![2-(3-pyridinyl)-N-[2-(2-thienyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5435038.png)
![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)